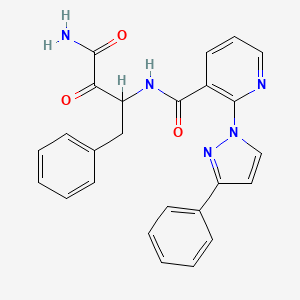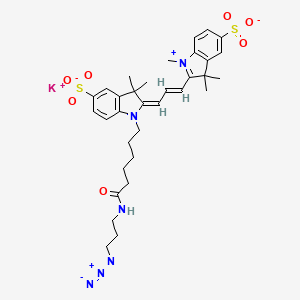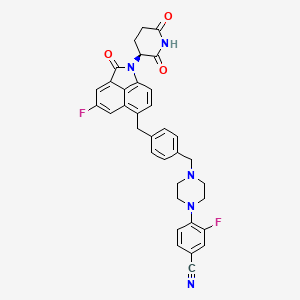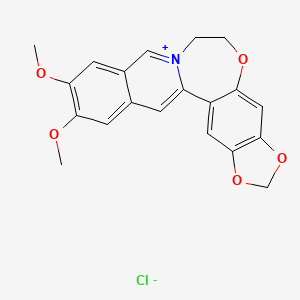
Antitumor agent-130
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-130, also known as Compound 7b, is a potent inhibitor of p300 histone acetyltransferases (HAT) with an IC50 of 1.51 μM . This compound has shown significant potential in inhibiting tumor growth and invasion both in vitro and in vivo, especially when combined with doxorubicin . It is primarily used in cancer research due to its ability to modulate epigenetic markers and influence gene expression.
Vorbereitungsmethoden
The synthesis of antitumor agent-130 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Antitumor agent-130 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific functional groups on the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different derivatives with altered biological properties.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-130 has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of histone acetyltransferase inhibition on gene expression and epigenetic modifications.
Biology: Researchers use this compound to investigate cellular processes such as cell cycle regulation, apoptosis, and DNA repair.
Industry: While its industrial applications are limited, it may be used in the development of new anticancer drugs and treatments.
Wirkmechanismus
The primary mechanism of action for antitumor agent-130 involves the inhibition of p300 histone acetyltransferases . This inhibition leads to decreased acetylation of histone proteins, resulting in altered chromatin structure and gene expression. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in reducing tumor growth and invasion .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-130 is unique in its specific inhibition of p300 histone acetyltransferases. Similar compounds include:
Doxorubicin: Often used in combination with this compound for enhanced anticancer effects.
Other HAT inhibitors: Compounds like anacardic acid and garcinol also inhibit histone acetyltransferases but may have different specificities and potencies.
In comparison, this compound stands out due to its potent inhibition of p300 HAT and its effectiveness in combination therapies .
Eigenschaften
Molekularformel |
C20H18ClNO5 |
|---|---|
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
18,19-dimethoxy-5,7,11-trioxa-14-azoniapentacyclo[12.8.0.02,10.04,8.016,21]docosa-1(22),2,4(8),9,14,16,18,20-octaene;chloride |
InChI |
InChI=1S/C20H18NO5.ClH/c1-22-17-6-12-5-15-14-8-19-20(26-11-25-19)9-16(14)24-4-3-21(15)10-13(12)7-18(17)23-2;/h5-10H,3-4,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZSDRRQBTAAIWJR-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C2C=[N+]3CCOC4=CC5=C(C=C4C3=CC2=C1)OCO5)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
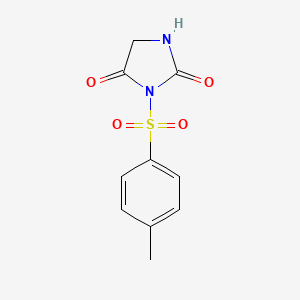
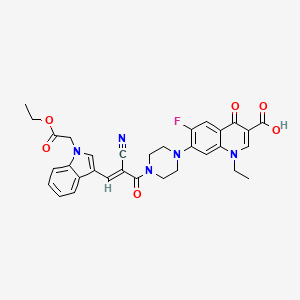
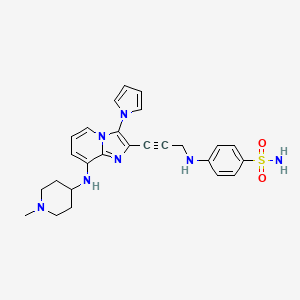

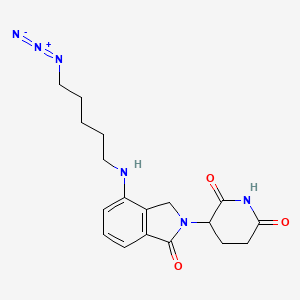
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
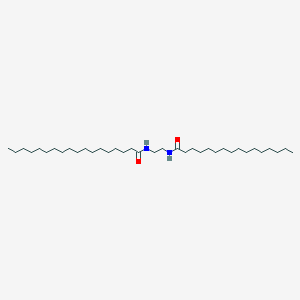
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)

